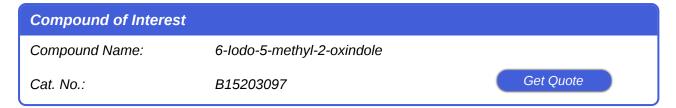


## In-Depth Technical Guide: 6-Iodo-5-methyl-2oxindole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and theoretical biological relevance of the compound **6-lodo-5-methyl-2-oxindole**. The content is structured to support research and development activities by providing key data, representative experimental methodologies, and conceptual diagrams.

#### **Core Compound Data**

**6-Iodo-5-methyl-2-oxindole** is a substituted oxindole, a heterocyclic scaffold of significant interest in medicinal chemistry. The oxindole core is found in numerous natural products and serves as a foundational structure for a wide array of pharmacologically active compounds.[1] [2][3] The introduction of iodine and methyl groups at the 6- and 5-positions, respectively, modifies the electronic and steric properties of the molecule, potentially influencing its biological activity and metabolic profile.

#### **Quantitative Data Summary**



Property	Value	Source(s)
Molecular Weight	273.07 g/mol	[4]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> INO	[5]
CAS Number	1823333-29-4	[4]
Canonical SMILES	CC1=C(C=C2C(=C1)NC(=O)C 2)I	N/A
Purity (Typical)	≥95%	[4]
Storage	2-8°C	[5]

# **Biological Activity and Therapeutic Potential** (Inferred)

While specific biological data for **6-lodo-5-methyl-2-oxindole** is not extensively published, the broader class of oxindole derivatives exhibits a vast range of biological activities.[1][2] These compounds are frequently investigated for their potential as:

- Anticancer Agents: Many oxindole derivatives function as inhibitors of receptor tyrosine kinases (RTKs) such as FGFR1 and c-Kit, which are crucial regulators of cancer cell proliferation, invasion, and angiogenesis.[6] They can induce cell cycle arrest and apoptosis.
  [6][7]
- Antimicrobial and Antifungal Agents: The oxindole scaffold has been incorporated into molecules showing significant activity against various bacterial and fungal strains.[8]
- Antitubercular Agents: Several novel oxindole derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[9][10]
- Antiviral Agents: Certain oxindoles have been identified as inhibitors of viral replication, including activity against HIV-1 by targeting Tat-mediated transcription.[11]

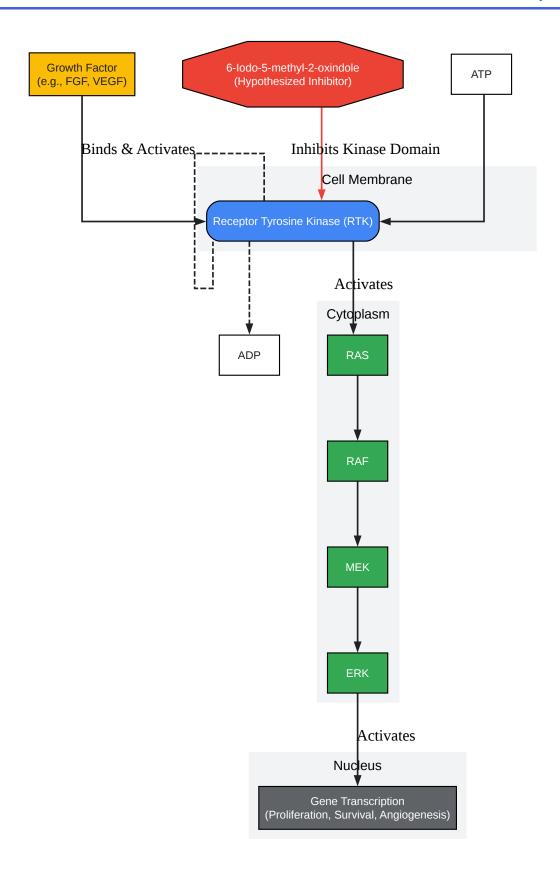
The presence of an iodine atom can enhance binding to target proteins through halogen bonding and may influence the compound's pharmacokinetic properties.



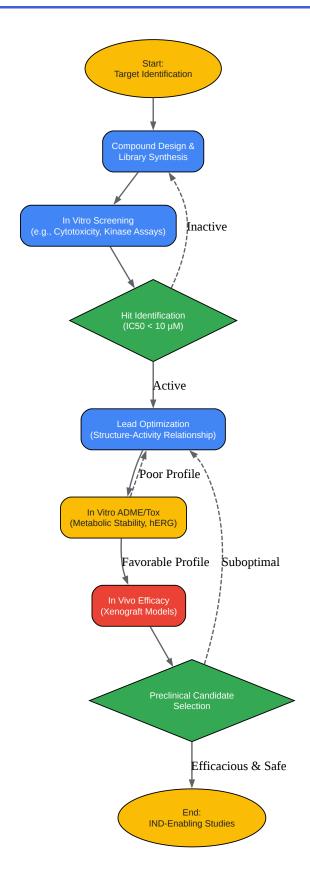
### **Signaling Pathway Context**

Oxindole derivatives are well-known for their role as kinase inhibitors. A significant number of these compounds target the ATP-binding site of receptor tyrosine kinases (RTKs), disrupting the downstream signaling cascades that promote cell growth and survival. The diagram below illustrates a generalized RTK signaling pathway, a common target for this class of molecules.









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